(R)-1-(3-Fluorophenyl)ethylamine Hydrochloride: A Comprehensive Technical Guide
(R)-1-(3-Fluorophenyl)ethylamine Hydrochloride: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-1-(3-Fluorophenyl)ethylamine hydrochloride is a chiral amine salt that serves as a crucial building block in the synthesis of various pharmaceutical compounds, particularly those with applications in the central nervous system.[1] Its specific stereochemistry and the presence of a fluorine atom on the phenyl ring impart unique properties that are leveraged in the development of novel therapeutics, including anticonvulsant agents.[2] This technical guide provides a detailed overview of the physical properties of (R)-1-(3-Fluorophenyl)ethylamine hydrochloride, along with experimental protocols for their determination and an illustrative experimental workflow for its application in synthetic chemistry.
Core Physical Properties
A thorough understanding of the physical properties of a compound is fundamental for its application in research and development. The key physical characteristics of (R)-1-(3-Fluorophenyl)ethylamine hydrochloride are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₁ClFN | [3][4] |
| Molecular Weight | 175.63 g/mol | [3][4] |
| CAS Number | 321429-49-6 | [3] |
| Appearance | White powder | [4] |
| Purity | Typically ≥95% - 99% | [3][4] |
| Melting Point | Data not available in searched literature | |
| Boiling Point | Data not available for the hydrochloride salt. The free base, 1-(3-Fluorophenyl)ethylamine, has a boiling point of 182.6°C. | [5] |
| Solubility | Data not available in searched literature | |
| Density | Data not available for the hydrochloride salt. The free base, 1-(3-Fluorophenyl)ethylamine, has a density of 1.059 g/cm³. | [5] |
| Storage | Room temperature, in a dry and sealed container, protected from light. | [1][6] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible physical property data. Below are methodologies for determining key physical characteristics of solid amine hydrochlorides.
Melting Point Determination
The melting point of a solid crystalline substance is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity.
Methodology:
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Sample Preparation: A small amount of the finely powdered (R)-1-(3-Fluorophenyl)ethylamine hydrochloride is packed into a capillary tube to a height of 2-3 mm.
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Instrumentation: A calibrated digital melting point apparatus is used for the determination.
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Procedure:
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The capillary tube is placed in the heating block of the apparatus.
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The sample is heated at a rapid rate initially to determine an approximate melting range.
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A second, fresh sample is then heated slowly (1-2 °C per minute) starting from a temperature approximately 10-15 °C below the approximate melting point.
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The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting range.
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Solubility Determination
Solubility is a crucial parameter for drug development, influencing formulation and bioavailability. The solubility of (R)-1-(3-Fluorophenyl)ethylamine hydrochloride can be determined in various solvents relevant to pharmaceutical applications, such as water, ethanol, and dimethyl sulfoxide (DMSO).
Methodology (Shake-Flask Method):
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Solvent Systems: Prepare flasks containing a known volume of the desired solvent (e.g., deionized water, 95% ethanol, DMSO).
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Sample Addition: Add an excess amount of (R)-1-(3-Fluorophenyl)ethylamine hydrochloride to each flask to create a saturated solution.
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Equilibration: The flasks are securely sealed and agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
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Sample Analysis:
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After equilibration, the solutions are allowed to stand to allow undissolved solid to settle.
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An aliquot of the supernatant is carefully removed and filtered through a fine-pore filter (e.g., 0.22 µm) to remove any suspended particles.
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The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated spectrophotometer.
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Calculation: The solubility is expressed in units such as g/L or mg/mL.
Application in Synthesis: A Workflow Example
(R)-1-(3-Fluorophenyl)ethylamine hydrochloride is a valuable chiral precursor in the synthesis of more complex molecules. Its primary amine group allows for a variety of chemical transformations, including amidation and reductive amination, to introduce the chiral ethylamine moiety into a target structure. A general workflow for its use in the synthesis of a hypothetical anticonvulsant agent is depicted below.
Caption: A generalized workflow for the synthesis of a chiral anticonvulsant.
Experimental Protocol for a Representative Amide Coupling:
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Neutralization: (R)-1-(3-Fluorophenyl)ethylamine hydrochloride is dissolved in a suitable solvent (e.g., dichloromethane). An aqueous solution of a mild base, such as sodium bicarbonate, is added to neutralize the hydrochloride salt and generate the free amine. The organic layer containing the free amine is separated and dried.
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Activation of Carboxylic Acid: In a separate flask, the carboxylic acid derivative is dissolved in an appropriate solvent. A coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt), is added to activate the carboxylic acid.
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Coupling Reaction: The solution of the free (R)-1-(3-Fluorophenyl)ethylamine is added to the activated carboxylic acid mixture. The reaction is stirred at room temperature until completion, which is monitored by Thin Layer Chromatography (TLC).
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Work-up and Purification: The reaction mixture is washed with dilute acid, base, and brine. The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the desired chiral amide intermediate.
This intermediate can then undergo further chemical transformations to arrive at the final active pharmaceutical ingredient.
Conclusion
(R)-1-(3-Fluorophenyl)ethylamine hydrochloride is a key chiral building block with significant potential in drug discovery and development. While some of its physical properties are well-documented, further experimental determination of its melting point and solubility in various pharmaceutically relevant solvents would be highly beneficial for the scientific community. The provided experimental protocols and synthetic workflow serve as a practical guide for researchers working with this valuable compound.
References
- 1. medium.com [medium.com]
- 2. (R)-1-(3-Fluorophenyl)ethylamine hydrochloride | 321429-49-6 [chemicalbook.com]
- 3. (R)-1-(3-fluorophenyl)ethylamine hydrochloride 95% | CAS: 321429-49-6 | AChemBlock [achemblock.com]
- 4. 321429-49-6 C8H10FN HCl (R)-1-(3-Fluorophenyl)ethylamine hydrochloride, CasNo.321429-49-6 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]
- 5. 74788-45-7 Cas No. | 1-(3-Fluorophenyl)ethylamine | Matrix Scientific [matrix.staging.1int.co.uk]
- 6. chemscene.com [chemscene.com]
